molecular formula C15H17N B7993448 2-(4-Butylphenyl)pyridine CAS No. 334988-37-3

2-(4-Butylphenyl)pyridine

Cat. No.: B7993448
CAS No.: 334988-37-3
M. Wt: 211.30 g/mol
InChI Key: ICLWPUMWHYNPFP-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)pyridine (CAS RN: 524713-66-4) is an organic compound with a molecular formula of C15H17N and a molecular weight of 211.31 g/mol . It is supplied as a liquid at room temperature and should be stored in a cool, dark place . This pyridine derivative serves as a valuable chemical intermediate and building block in medicinal chemistry research, particularly in the investigation of novel therapeutic agents. Scientific literature indicates that compounds featuring a 4-tert-butylphenyl group attached to a pyridine ring are of significant interest in the development of potent antagonists for the human Transient Receptor Potential Vanilloid 1 (hTRPV1) . Research into such antagonists is a prominent strategy for exploring potential treatments for neuropathic and inflammatory pain . As a research chemical, this product is intended for laboratory studies only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, including wearing protective gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-6-13-8-10-14(11-9-13)15-7-4-5-12-16-15/h4-5,7-12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLWPUMWHYNPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609644
Record name 2-(4-Butylphenyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334988-37-3
Record name 2-(4-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Butylphenyl Pyridine and Its Derivatives

Direct Synthesis Strategies for 2-(4-Butylphenyl)pyridine and Related Aryl Pyridines

Direct synthesis strategies focus on the construction of the aryl-substituted pyridine (B92270) ring in a direct or convergent manner. These methods can be broadly categorized into classical condensation reactions and modern catalytic couplings.

Classical Pyridine Synthesis Approaches (e.g., Hantzsch Synthesis, Bohlmann-Rahtz Synthesis)

Classical methods for pyridine synthesis, while historically significant, are often multi-step processes. The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org For the synthesis of a this compound derivative, this would conceptually involve 4-butylbenzaldehyde (B75662) as the aldehyde component.

The Bohlmann-Rahtz pyridine synthesis is another classical method that generates substituted pyridines in two main steps. nih.gov It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. nih.govbohrium.com While versatile, this method has limitations such as the need for high temperatures for the cyclodehydration step and the potential need to purify the intermediate. bohrium.com Modifications to this method, such as the use of acid catalysis, can facilitate the cyclodehydration at lower temperatures. wikipedia.org

Modern Transition Metal-Catalyzed Coupling Reactions for Arylated Pyridines

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. These methods are particularly well-suited for the synthesis of 2-arylpyridines like this compound. The general approach involves the coupling of a pyridine-based substrate with a phenyl-based substrate in the presence of a metal catalyst, typically palladium or nickel.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of this compound, this could be achieved by coupling 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 4-butylphenylboronic acid, or conversely, by coupling a 2-pyridylboronic acid with a 4-butylphenyl halide. nih.govresearchgate.net The reaction is known for its high functional group tolerance and generally good yields. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.org This method is also highly effective for the synthesis of 2-arylpyridines. The synthesis of this compound via Negishi coupling would typically involve the reaction of a 2-pyridylzinc halide with a 4-butylphenyl halide, or a 4-butylphenylzinc halide with a 2-halopyridine. orgsyn.orgmdpi.com The use of specific ligands, such as X-Phos, in conjunction with a palladium catalyst has been shown to be effective for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides at room temperature. organic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.orglibretexts.org While it is a powerful method for C-C bond formation, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The synthesis of this compound could be envisioned by coupling a 2-(tributylstannyl)pyridine (B98309) with a 4-butylphenyl halide or a 2-halopyridine with a 4-butylphenylstannane.

Coupling ReactionPyridine SubstrateAryl SubstrateCatalyst System (Typical)
Suzuki-Miyaura 2-Halopyridine4-Butylphenylboronic acidPd catalyst (e.g., Pd(dppf)Cl₂) and a base
Negishi 2-Halopyridine4-Butylphenylzinc halidePd or Ni catalyst (e.g., Pd₂(dba)₃/X-Phos)
Stille 2-Halopyridine4-ButylphenylstannanePd catalyst (e.g., Pd(PPh₃)₄)

Base-Catalyzed Routes for Pyridine Ring Formation

Base-catalyzed reactions can also be employed for the construction of the pyridine ring. A one-pot, base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols can provide highly substituted pyridine derivatives. organic-chemistry.org This metal-free approach offers an environmentally benign and cost-effective route to functionalized pyridines. organic-chemistry.org Conceptually, to synthesize a derivative of this compound using such a method, precursors incorporating the 4-butylphenyl moiety would need to be designed. For instance, a base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides has been described, where the pyridine ring is formed through a formal [2+2+1+1] cyclocondensation. mdpi.com

Multicomponent Reaction Pathways to Substituted Pyridine Systems Incorporating Butylphenyl Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. acsgcipr.orgresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. bohrium.comresearchgate.net

For the synthesis of pyridines, MCRs often involve the condensation of carbonyl compounds, an amine source, and other reactive species. acsgcipr.org The Hantzsch synthesis, mentioned earlier, is a classic example of a multicomponent reaction leading to dihydropyridines, which are then oxidized to pyridines. ymerdigital.com A one-pot synthesis of 2,4,6-triaryl pyridines has been described involving the condensation of substituted acetophenones, an aldehyde, and ammonium acetate. derpharmachemica.com To apply this to the synthesis of a this compound derivative, one of the acetophenones or the aldehyde would need to contain the 4-butylphenyl group.

Derivatization Strategies of this compound and Analogous Structures

Once the this compound core is synthesized, it can be further modified to create more complex molecular architectures.

Oxidative Cyclization Reactions for Fused Heterocyclic Systems

Oxidative cyclization is a powerful tool for the construction of fused heterocyclic systems from appropriately substituted precursors. In the context of 2-arylpyridines, intramolecular C-H activation and subsequent cyclization can lead to the formation of polycyclic aromatic compounds. For instance, palladium-catalyzed oxidative cyclization of N-aryl-2-aminopyridines can lead to the formation of N-heterocycles. While not a direct derivatization of the butylphenyl moiety, this illustrates the reactivity of the arylpyridine core.

More directly, if the butylphenyl group of this compound were to be functionalized with a suitable reactive group, intramolecular oxidative cyclization could be envisioned to form a fused ring system. For example, if a nucleophilic group is present on the butyl chain, it could potentially undergo an oxidative cyclization onto the pyridine or phenyl ring under appropriate conditions.

Condensation Reactions for Oxadiazole and other Heterocyclic Derivatives

The synthesis of complex heterocyclic systems, such as oxadiazoles, often involves the cyclization and condensation of precursors containing the necessary functionalities. For derivatives of this compound, this typically involves modifying the pyridine or phenyl ring with groups that can undergo intramolecular or intermolecular condensation to form a new heterocyclic ring.

One common pathway to 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. mdpi.comnih.gov In this context, a this compound scaffold could be functionalized to incorporate either an amidoxime or a carboxylic acid group. For instance, a nitrile derivative of this compound could be converted to the corresponding amidoxime. This intermediate can then be reacted with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), to yield an O-acyl amidoxime, which subsequently cyclizes upon heating to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. mdpi.comresearchgate.net

Another established method is the one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO), which proceeds at room temperature. nih.gov These condensation reactions are versatile, allowing for the introduction of a wide array of substituents onto the oxadiazole ring, thereby tuning the electronic and steric properties of the final molecule.

Beyond oxadiazoles, condensation reactions are fundamental to building other heterocyclic structures onto the 2-phenylpyridine (B120327) core. Acid-catalyzed condensation of an o-aminobenzophenone with a 2-acetylpyridine (B122185) derivative is a classic method for preparing 2-pyridyl-4-phenylquinolines. mdpi.com Similarly, variations of the Kröhnke reaction, which involve the condensation of 2-acetylpyridine with an aromatic aldehyde in the presence of an ammonia source, are used to synthesize 4'-aryl-2,2':6',2"-terpyridines. nih.gov These methodologies could be adapted to derivatives of this compound to construct elaborate, multi-ring systems with potential applications in materials science and as complex ligands.

Table 1: General Condensation Strategies for Heterocycle Formation

Starting Material Functional Group Reagent Resulting Heterocycle Key Features
Amidoxime Acyl Chloride / Activated Carboxylic Acid 1,2,4-Oxadiazole Two-step process involving acylation and cyclodehydration.
Amidoxime Carboxylic Acid Ester 1,2,4-Oxadiazole One-pot synthesis in a superbase medium. nih.gov
2-Acetylpyridine Derivative Aromatic Aldehyde / Ammonia Source Substituted Pyridine / Terpyridine One-pot approach for building complex pyridine systems. nih.gov

Hydrohalogenation of Ethynylpyridines and Subsequent Cross-Coupling Transformations

A robust method for the functionalization of the pyridine core involves the hydrohalogenation of ethynylpyridines, which generates versatile vinyl halide intermediates. These intermediates are prime substrates for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.

An efficient hydrochlorination of 2-ethynylpyridines can be achieved without specialized reagents. nih.gov The reaction of an ethynylpyridine with hydrochloric acid leads to the formation of a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the ethynyl (B1212043) group and positions the chloride counteranion in close proximity, facilitating a nucleophilic addition to yield a 2-(2-chloroethenyl)pyridine derivative in high yield. nih.govacs.org This protocol is also applicable to hydrobromination and hydroiodination using the corresponding hydrohalic acids. nih.gov

This methodology has been successfully applied to precursors of this compound. The reaction sequence begins with the hydrohalogenation of a 2-((4-butylphenyl)ethynyl)pyridine. The resulting 2-[2-(4-Butylphenyl)-2-haloethenyl]pyridine serves as a key building block for further elaboration through transition-metal-catalyzed cross-coupling reactions.

The Suzuki cross-coupling reaction is particularly effective for this purpose. The 2-(haloethenyl)pyridine intermediates can be coupled with a variety of electron-rich and electron-poor boronic acids to afford triarylated alkenes in high yields. nih.gov This transformation allows for the precise introduction of additional aryl groups, leading to extended conjugated systems that are of interest for the development of new functional materials. nih.govacs.org

Table 2: Synthesis of 2-[2-(4-Butylphenyl)-2-chloroethenyl]pyridine and Subsequent Suzuki Coupling

Entry Reactant 1 Reactant 2 Product Yield Reference
Hydrohalogenation 2-((4-Butylphenyl)ethynyl)pyridine Hydrochloric Acid 2-[2-(4-Butylphenyl)-2-chloroethenyl]pyridine 86% acs.org

| Cross-Coupling | 2-(2-Bromoethenyl)pyridine | Phenylboronic Acid | 2-(2-Phenylethenyl)pyridine | High | nih.gov |

Introduction of Functional Groups and Ligand Formation

The introduction of specific functional groups onto the this compound framework is crucial for tailoring its properties and for its application as a ligand in coordination chemistry. A variety of synthetic strategies can be employed to achieve this functionalization.

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying halopyridines. For instance, 2-fluoropyridines are significantly more reactive towards nucleophiles than their chloro- or bromo-analogues, allowing for the introduction of alkoxy, amino, and cyano groups under milder conditions. nih.gov This approach requires the initial synthesis of a halogenated this compound derivative.

Transition-metal-free cross-coupling reactions have also been developed. Direct oxidative alkynylations of 4-substituted pyridines can be achieved using alkynyllithium reagents in the presence of a Lewis acid, and nonoxidative alkylations can be performed with alkylmagnesium reagents. ynu.edu.cn These methods provide pathways to introduce carbon-based functional groups onto the pyridine ring.

The functionalized this compound derivatives are highly valuable as ligands for forming metal complexes. The pyridine nitrogen and another strategically placed donor atom can form a chelate ring with a metal ion. For example, pyridine-phenolic ligands, synthesized via Suzuki coupling followed by demethylation, are effective N,O-chelate ligands. researchgate.net Similarly, the introduction of amide functionalities, such as in pyridine-2,6-dicarboxamides, creates potent chelating agents for a range of metal cations. mdpi.com The pyridyl group itself plays a key role in coordinating to metal precursors and can guide the formation and stabilization of metal nanoparticles. researchgate.net The synthesis of phosphine-functionalized pyridines, like 2-(diphenylphosphino)pyridine, yields ligands capable of forming mono- and polynuclear copper(I) and silver(I) complexes with interesting structural and photophysical properties. nih.gov

Table 3: Examples of Functional Groups and Ligand Types

Functional Group / Ligand Type Synthetic Method Coordinating Atoms Metal Ion Examples
Hydroxyphenyl Suzuki Coupling & Demethylation N, O Be, Zn, Cu, Pd researchgate.net
Dicarboxamide Condensation Reaction N, O, O Cu, Co, Fe, Ni, Pd mdpi.com
Diphenylphosphine Phosphine (B1218219) Synthesis N, P Cu(I), Ag(I) nih.gov

Advanced Spectroscopic and Structural Characterization of 2 4 Butylphenyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(4-Butylphenyl)pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on data from closely related analogs like 2-(4-methylphenyl)pyridine and general principles of NMR spectroscopy rsc.orgacgpubs.org.

The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets for the protons of the pyridine (B92270) and phenyl rings. The protons on the pyridine ring are typically found further downfield due to the electron-withdrawing effect of the nitrogen atom. The butyl group protons will appear in the upfield region of the spectrum as a characteristic set of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the phenyl ring.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings are expected to resonate in the downfield region (typically 120-160 ppm). The carbon attached to the nitrogen in the pyridine ring (C2) will be the most deshielded. The four distinct carbon signals of the butyl group will appear in the upfield aliphatic region (typically 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H6 ~8.7 Doublet
Pyridine-H3, H4, H5 ~7.2 - 7.8 Multiplet
Phenyl-H (ortho to pyridine) ~7.9 Doublet
Phenyl-H (meta to pyridine) ~7.3 Doublet
-CH₂- (benzylic) ~2.7 Triplet
-CH₂- ~1.6 Sextet
-CH₂- ~1.4 Quintet

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C2 ~157
Pyridine C6 ~150
Pyridine C4 ~137
Pyridine C3, C5 ~120 - 122
Phenyl C1' (ipso) ~143
Phenyl C4' (ipso) ~137
Phenyl C2', C6' ~129
Phenyl C3', C5' ~127
-CH₂- (benzylic) ~35
-CH₂- ~34
-CH₂- ~22

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms within a molecule, which is essential for confirming the assignments made from 1D NMR spectra preprints.orguvic.canih.govwikipedia.org.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. For instance, it would confirm the coupling between the protons of the butyl chain, showing correlations between the methyl protons and their adjacent methylene protons, and sequentially along the chain. It would also reveal the connectivity between the protons on the pyridine and phenyl rings youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). An HSQC spectrum of this compound would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the triplet at ~2.7 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming the assignment of the benzylic CH₂ group nih.govyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the molecular skeleton. For this compound, it would show correlations between the benzylic protons of the butyl group and the ipso-carbon of the phenyl ring, as well as adjacent aromatic carbons. It would also confirm the connection between the two aromatic rings by showing a correlation from the ortho-protons of one ring to the ipso-carbon of the other youtube.comsdsu.edu.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns chemguide.co.uk. For this compound (C₁₅H₁₇N), the calculated molecular weight is approximately 211.14 amu. The mass spectrum would show a molecular ion peak (M⁺) at m/z 211.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to be dominated by cleavages within the butyl side chain, particularly those that lead to the formation of stable carbocations libretexts.orgwhitman.edunih.gov.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage : The most significant fragmentation is anticipated to be the cleavage of the Cα-Cβ bond of the butyl group, resulting in the loss of a propyl radical (•C₃H₇). This yields a highly stable benzylic cation at m/z 168. This peak is often the base peak in the spectrum of similar compounds.

Loss of an Ethyl Radical : Cleavage of the Cβ-Cγ bond can lead to the loss of an ethyl radical (•C₂H₅), producing a fragment ion at m/z 182.

Loss of a Methyl Radical : While less common, cleavage of the Cγ-Cδ bond could result in the loss of a methyl radical (•CH₃), giving a fragment at m/z 196.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Neutral Loss
211 [C₁₅H₁₇N]⁺ (Molecular Ion) -
196 [M - CH₃]⁺ •CH₃
182 [M - C₂H₅]⁺ •C₂H₅

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes nih.govorientjchem.org. The spectra serve as a "molecular fingerprint," unique to the compound's structure.

The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to the aromatic rings and the aliphatic butyl chain.

Aromatic C-H Stretching : These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching : The stretching vibrations of the C-H bonds in the butyl group are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

Aromatic C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings give rise to a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bending : The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups of the butyl chain appear in the 1470-1370 cm⁻¹ range.

Out-of-Plane C-H Bending : The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyridine & Phenyl)
2960 - 2850 C-H Stretch Aliphatic (Butyl group)
~1600, ~1580 C=C / C=N Stretch Aromatic Rings
~1470, ~1380 C-H Bend Aliphatic (Butyl group)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions associated with the conjugated phenylpyridine chromophore researchgate.netsielc.com. The phenyl and pyridine rings form a conjugated system that absorbs UV light. Typically, pyridine itself shows absorption maxima around 250-260 nm sielc.com. The extended conjugation with the phenyl ring in 2-phenylpyridine (B120327) derivatives generally results in a red shift (shift to longer wavelengths) of these absorption bands. The butyl group, being a non-chromophoric alkyl substituent, is expected to have only a minor effect on the position of the absorption maxima.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and torsional angles, as well as information about how molecules are packed together in a crystal lattice (intermolecular interactions) ncl.ac.ukmdpi.com.

As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported. If a suitable single crystal of the compound were to be grown and analyzed, this technique would reveal:

Molecular Conformation : The dihedral angle between the planes of the pyridine and phenyl rings, which is a key conformational feature. In many 2-phenylpyridine derivatives, the rings are twisted with respect to each other to relieve steric hindrance.

Bond Parameters : Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions : The nature of the forces governing the crystal packing, such as van der Waals forces or potential π-π stacking interactions between the aromatic rings of adjacent molecules.

This information is invaluable for understanding the structure-property relationships of the material in the solid state and for computational modeling studies wikipedia.orgacs.org.

Single Crystal X-ray Diffraction

For instance, the analysis of an iridium(III) complex featuring a substituted 2-phenylpyridine ligand reveals a distorted octahedral coordination geometry around the iridium center. nih.gov The Ir-C and Ir-N bond lengths are consistent with those reported for similar Ir(III) compounds. nih.gov Such structural data are fundamental for correlating molecular architecture with observed photophysical properties.

Table 1: Representative Single Crystal X-ray Diffraction Data for an Iridium(III) Complex Containing a 2-Arylpyridine Ligand. Data derived from a representative structure to illustrate typical parameters.

ParameterValue
Compound fac-[Ir(ppy)2(4-methyl-5-phenyl-ppy)]
Chemical Formula C40H32IrN3
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.1940 (9)
b (Å) 19.8380 (11)
c (Å) 14.3957 (9)
β (°) 111.432 (3)
Volume (Å3) 3774.2 (4)
Z 4

Powder X-ray Diffraction for Bulk Material Characterization

For novel organic materials like derivatives of this compound, PXRD is used to confirm that the bulk synthesized powder corresponds to the structure determined by single-crystal analysis. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com The positions of the diffraction peaks (in terms of 2θ) are related to the unit cell dimensions, while the intensities are related to the arrangement of atoms within the cell. The presence of sharp, well-defined peaks is indicative of a highly crystalline material, whereas broad, diffuse features suggest an amorphous or poorly crystalline nature. mdpi.com

In the context of developing materials for organic electronics, PXRD is invaluable for studying the thin-film morphology and crystal packing, which directly influence charge transport properties. nih.gov

Table 2: Representative Powder X-ray Diffraction Data for a Pyridine-Based Organic Material. Illustrative data showing characteristic diffraction peaks.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
5.3616.48100
10.758.2245
15.355.7760
21.504.1385
26.403.3770

Electrochemical Characterization (Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical compounds, providing information on the potentials at which oxidation and reduction processes occur. mdpi.comelectrochemsci.org For this compound and its metal complexes, CV is critical for determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to their performance in electronic and catalytic applications. uit.norsc.org

The free this compound ligand itself is electrochemically active, but its properties are significantly modulated upon coordination to a metal center. uit.no In metal complexes, such as those with ruthenium(II) or iridium(III), CV scans typically reveal one or more reversible or quasi-reversible redox waves. mdpi.comanalis.com.my The oxidation wave at positive potential is often assigned to the metal-centered M(II)/M(III) couple, while reduction waves at negative potentials are typically attributed to ligand-based processes (i.e., the acceptance of electrons into the ligand's π* orbitals). rsc.orgmdpi.com

The specific potentials of these redox events are influenced by the nature of the ligands. mdpi.com For example, electron-donating substituents on the phenylpyridine ligand make the complex easier to oxidize (a less positive potential), while electron-withdrawing groups make it more difficult. mdpi.comrsc.org These studies are essential for tuning the electronic properties of the molecules for specific applications, such as adjusting the energy levels in OLEDs or modulating the reactivity of a catalyst. nih.govnih.gov

Table 3: Representative Electrochemical Data from Cyclic Voltammetry for Ruthenium(II) Polypyridyl Complexes. Data illustrates typical redox potentials relative to the Ferrocene/Ferrocenium (Fc/Fc+) reference.

ComplexRedox CoupleE1/2 (V vs. Fc/Fc+)Solvent/Electrolyte
[Ru(bpy)3]2+RuII/RuIII+1.29CH3CN / TBAPF6
[Ru(bpy)3]2+bpy/bpy•−-1.33CH3CN / TBAPF6
[Ru(bpy)2(L)]+RuII/RuIII+0.98CH3CN / TBAPF6
[Ru(bpy)2(L)]+L−/L•2−-1.13CH3CN / TBAPF6

L represents a naphthoquinone-annelated imidazole ligand, demonstrating the shift in potentials upon ligand modification. mdpi.com

Theoretical and Computational Investigations of 2 4 Butylphenyl Pyridine Based Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic structure and inherent reactivity of molecules. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. nih.govscispace.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. urfu.ru

The optimization process yields key structural parameters. For pyridine (B92270) derivatives, these calculations can reveal non-planar characteristics, with dihedral angles defining the orientation between the pyridine and phenyl rings. nih.gov The resulting data includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. urfu.ru Quantum chemical calculations performed using DFT can produce results that are in good agreement with solid-state experimental structures. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Pyridine System from DFT Calculations

Parameter Value
Phenyl-Pyridine Dihedral Angle 15.13° researchgate.net
C-N-C (Pyridine) Bond Angle 117.20° researchgate.net
C-C (Pyridine-Phenyl Link) Bond Length 1.46 Å mdpi.com
N-H...O Hydrogen Bond Length (in crystal) 2.13 Å researchgate.net

Note: This table presents representative data for similar molecular structures to illustrate the outputs of DFT calculations. Specific values for 2-(4-Butylphenyl)pyridine would require a dedicated study.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the tool of choice. rsc.orgresearchgate.net TD-DFT is an extension of DFT used to calculate the properties of electronically excited states. rsc.orgresearchgate.net This method is invaluable for predicting optical properties, such as UV-Vis absorption and emission spectra. rsc.org

TD-DFT calculations can determine the energies required to promote an electron from a lower energy orbital to a higher one (excitation energies), the probability of these transitions (oscillator strengths), and the resulting absorption wavelengths. scirp.org These calculations allow for the assignment of observed spectral bands to specific electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. redalyc.org The accuracy of these predictions can be influenced by the choice of the functional and basis set, and results are often compared against experimental spectra for validation. redalyc.orgnih.gov

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and in the presence of other molecules, such as in a solvent or a crystal. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves. mdpi.com

These simulations are particularly useful for conformational analysis, exploring the different shapes a flexible molecule like this compound can adopt due to the rotation around single bonds. nih.gov MD is also employed to study intermolecular interactions, such as those that dictate the formation of liquid-crystal phases or the binding of a ligand to a receptor. nih.gov By analyzing the interactions between molecules, one can calculate properties like binding energy, which indicates the stability of a composite system. mdpi.com

Theoretical Modeling of Spectroscopic Properties (e.g., UV-Vis, NMR, IR/Raman)

Computational chemistry allows for the theoretical modeling of various spectroscopic properties, providing a direct comparison with experimental data and aiding in spectral interpretation.

UV-Vis Spectra: As discussed, TD-DFT is the primary method for simulating UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions. nih.gov

IR/Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. scispace.com These calculated frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. This vibrational analysis is a powerful tool for molecular structure elucidation. scispace.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. These calculations help in assigning signals in experimental NMR spectra to specific atoms within the molecule, confirming its structure.

Computational Studies on Molecular Orbital Energies and Charge Transfer Mechanisms

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org DFT calculations provide detailed information about the energies and spatial distribution of these orbitals. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A small energy gap suggests that the molecule is more easily excitable and may exhibit significant charge transfer upon excitation. scirp.org Analysis of the composition of these orbitals can reveal the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer from a donor moiety to an acceptor moiety. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations

Molecular Orbital Energy (eV) Description
LUMO -1.816 scirp.org Relates to electron-accepting ability
HOMO -6.646 scirp.org Relates to electron-donating ability
Energy Gap (ΔE) 4.83 scirp.org Indicates chemical reactivity and stability

Note: This table contains example data for a quinoline system to illustrate the concept. The specific values for this compound would differ.

Structure-Property Relationship Elucidation through Computational Chemistry

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing substituents or altering conformations) and calculating the resulting properties, researchers can understand how specific structural features influence its electronic and optical behavior. nih.gov

For instance, computational studies can show how adding electron-donating or electron-withdrawing groups to the phenyl or pyridine rings alters the HOMO-LUMO gap, which in turn affects the color (absorption wavelength) and nonlinear optical response of the molecule. mdpi.com This process, often part of a quantitative structure-property relationship (QSPR) study, is essential for the rational design of new molecules with desired functionalities for applications in materials science and medicinal chemistry. nih.gov

Research Applications and Advanced Material Science of 2 4 Butylphenyl Pyridine and Its Derivatives

Applications in Organic Electronics and Optoelectronic Devices

The structural and electronic tunability of 2-arylpyridines makes them highly valuable in the development of materials for organic electronic and optoelectronic devices. By modifying the molecular architecture, researchers can precisely control properties such as charge mobility, energy levels, and photophysical behavior, leading to enhanced device performance.

In the architecture of an Organic Light-Emitting Diode (OLED), the hole-blocking layer (HBL) plays a critical role in enhancing device efficiency. Its primary function is to confine holes within the emissive layer, preventing their leakage into the electron-transporting layer. This confinement promotes a balanced recombination of electrons and holes, thereby increasing the probability of exciton (B1674681) formation and subsequent light emission. researchgate.net

Effective hole-blocking materials (HBMs) are characterized by a high highest occupied molecular orbital (HOMO) energy level, which creates an energy barrier for holes, and high electron mobility to facilitate the transport of electrons to the emissive layer. researchgate.net While various compounds are utilized as HBMs, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) and Tris(8-hydroxyquinoline)aluminium (Alq3), the development of new materials is ongoing. researchgate.net Pyridine-containing structures are a key area of investigation for various roles in OLEDs; however, specific performance data for 2-(4-butylphenyl)pyridine as a dedicated hole-blocking material is not extensively detailed in current research literature. The general strategy involves designing molecules where the pyridine (B92270) core contributes to the desired electronic properties for effective charge confinement.

The hole-transporting layer (HTL) is essential for efficiently injecting holes from the anode and transporting them to the emissive layer. The development of high-performance hole-transporting materials (HTMs) with high thermal stability and suitable HOMO energy levels is crucial for creating efficient and durable OLEDs. rsc.org Pyridine-based molecules have been successfully designed and synthesized for this purpose. rsc.org

Derivatives incorporating pyridine scaffolds have demonstrated significant promise as HTMs. For instance, a series of functional pyridine-appended pyrene (B120774) derivatives have been developed and studied as HTMs for solution-processed OLEDs. nih.govnih.gov These materials exhibit high thermal stability, suitable HOMO/LUMO energy levels for hole injection, and high triplet energies, which are desirable characteristics for efficient HTMs. nih.govnih.gov Similarly, hetero-arylated pyridines that incorporate phenothiazine (B1677639) and carbazole (B46965) units have been designed as multifunctional HTMs with high triplet energies (2.74–2.92 eV) to reduce exciton quenching in phosphorescent OLEDs. rsc.org

Research into acridine-based small molecules has also yielded effective HTMs. Materials such as TPA-2ACR, when used as an HTM, led to OLEDs with excellent current, power, and external quantum efficiencies, significantly outperforming devices based on the more traditional material TAPC. mdpi.com

Table 1: Performance of Selected Pyridine-Based Hole-Transporting Materials in OLEDs

Material Maximum Luminance (cd/m²) Maximum Current Efficiency (cd/A) External Quantum Efficiency (EQE) (%) Source(s)
Py-Br 17,300 22.4 9.0 nih.govnih.gov
TPA-2ACR Not specified 55.74 21.59 mdpi.com

| PhCAR-2ACR | Not specified | 56.90 | 20.57 | mdpi.com |

This table presents performance data for various pyridine-containing derivatives investigated as hole-transporting materials.

The 2-arylpyridine framework serves as an excellent scaffold for creating functional materials with tailored optical and electronic properties. taylorfrancis.com The ability to introduce various substituents onto both the pyridine and the phenyl rings allows for precise tuning of the molecule's HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. rsc.orgtaylorfrancis.com

This design flexibility is particularly valuable in creating materials for optoelectronics. taylorfrancis.com For example, by integrating electron-donating and electron-accepting moieties into a single molecule built on a pyridine scaffold, researchers can create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type π-conjugated systems. taylorfrancis.com This approach has been used to develop new classes of thiophene-based D-A heterocycles for optoelectronic applications, where the pyridine acts as the acceptor unit. taylorfrancis.com Furthermore, attaching chromophores like pyrene to a pyridine core has been shown to produce effective sky-blue emitters for OLEDs. acs.org The modular nature of the 2-arylpyridine scaffold enables a systematic investigation of structure-property relationships, facilitating the rational design of new materials for advanced applications.

Role in Catalysis and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base and a versatile building block for designing ligands for transition metal catalysis.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netwikipedia.orgjscimedcentral.com The 2-arylpyridine structure is of particular interest because it can act as a bidentate, or "chelating," ligand. mdpi.com It coordinates to a metal center through both the nitrogen atom of the pyridine ring and a carbon atom from the ortho-position of the phenyl ring, following deprotonation. mdpi.commdpi.com This N,C-chelation mode, often denoted as κ²-N(1),C(6′), results in the formation of a highly stable five-membered ring structure known as a metallacycle. mdpi.commdpi.com

This chelating ability makes 2-arylpyridines, including this compound, valuable ligands for a variety of transition metals such as palladium, gold, rhodium, and iridium. mdpi.commdpi.comacs.org The stability of the resulting cyclometalated complexes often imparts desirable properties to the catalyst, including enhanced reactivity and longevity. More complex ligand architectures, such as pyridinophane macrocycles containing two pyridine units, have also been developed to support first-row transition metal catalysts for various chemical transformations. mdpi.com

Complexes derived from 2-arylpyridine ligands have demonstrated catalytic activity in several important organic transformations.

Transfer Hydrogenation and Hydrogenation: The hydrogenation of pyridine rings to form piperidine (B6355638) derivatives is a crucial transformation in the synthesis of pharmaceuticals and natural products. asianpubs.orgd-nb.info This reaction is often accomplished using heterogeneous catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). asianpubs.orgd-nb.info Studies have explored the continuous-flow hydrogenation of arylpyridines, demonstrating selective reduction of the pyridine ring while leaving the aryl group intact. d-nb.info

Acrylate Synthesis from CO₂/Ethylene (B1197577): The catalytic coupling of carbon dioxide and ethylene to produce acrylates is a highly attractive, atom-economical process. umsystem.educolab.ws This transformation is typically catalyzed by transition metal complexes, with significant research focusing on nickel and palladium systems. nih.govresearchgate.netrsc.org The reaction involves the formation of a key intermediate called a metallalactone. nih.govresearchgate.net While various phosphine (B1218219) ligands are commonly employed in these systems, the exploration of pyridine-based ligands continues to be an area of interest for catalyst development.

Cyclometalation: As mentioned previously, cyclometalation is the reaction through which 2-arylpyridines form robust complexes with transition metals. mdpi.commdpi.com This reaction is not only a method for preparing stable catalysts but is itself a significant area of study. Gold(III) cyclometalated compounds with 2-arylpyridines have been studied for their potential catalytic and biological properties. mdpi.com Similarly, palladium(II), (III), and (IV) complexes are well-documented. mdpi.com The cyclometalation of ferrocene-containing phenylpyridines with rhodium and iridium precursors has also been achieved, yielding complexes with potential applications in materials science and catalysis. acs.org

Contributions to Supramolecular Chemistry and Self-Assembly

The principles of molecular recognition and self-assembly are central to the construction of complex and functional supramolecular systems. Molecules like this compound serve as programmable components that can spontaneously form larger, well-defined structures through non-covalent interactions.

Building Blocks for Supramolecular Coordination Polymers and Metal Grid Complexes

Pyridine-based ligands are fundamental in the synthesis of coordination polymers and metallo-supramolecular grids. The nitrogen atom of the pyridine ring in this compound acts as a coordination site for transition metal ions. When combined with metal ions that have specific coordination geometries, these ligands can direct the formation of extended one-, two-, or three-dimensional networks known as coordination polymers.

For instance, bis-tridentate ligands can self-assemble with metal ions to form [2 x 2] grid-like metal complexes. rsc.org While this compound is a monodentate ligand, its derivatives can be incorporated into more complex ligand systems to create such structures. The butylphenyl substituent can influence the packing of these coordination polymers, affecting properties such as porosity and guest-host interactions.

The table below illustrates the types of coordination complexes that can be formed with pyridine-based ligands.

Ligand TypeMetal IonResulting Structure
Monodentate PyridineVarious Transition MetalsSimple Coordination Complexes
Bidentate (e.g., Bipyridine)Pd(II), Pt(II)Molecular Squares, Cages
Tridentate (e.g., Terpyridine)Fe(II), Ru(II)Helicates, Grid-like Complexes
Polydentate Pyridine DerivativesCu(II), Cd(II)Coordination Polymers

Formation of Molecular Rectangles, Squares, and other Finite Ensembles

The self-assembly of discrete, finite supramolecular structures like molecular squares and rectangles is a key area of supramolecular chemistry. acs.orgnih.gov This is typically achieved by combining linear or bent ligands with metal ions that provide 90° or 180° coordination angles. While this compound itself is a simple monodentate ligand, it can be functionalized to create ditopic ligands capable of forming such discrete ensembles. For example, by linking two 2-phenylpyridine (B120327) units with a rigid spacer, a linear ligand can be created that, upon coordination with a metal ion like Pd(II) or Pt(II), can form a molecular square. acs.org The butyl groups on the periphery of these structures would enhance their solubility and allow for their characterization in solution.

The formation of these finite structures is governed by the geometric information encoded in the ligands and the metal ions, as summarized in the table below.

ComponentGeometric InformationResulting Ensemble
Linear Ditopic Ligand + 90° Metal Corner180° vector + 90° angleMolecular Square
Two Different Linear Ligands + 90° Metal Corner180° vectors of different lengths + 90° angleMolecular Rectangle
Bent Ditopic Ligand (e.g., 120°) + 60° Metal Component120° and 60° anglesMolecular Hexagon

π-Stacking and Intermolecular Interactions in Supramolecular Architectures

In the solid state, molecules of this compound and its metal complexes will arrange to maximize favorable intermolecular interactions, including π-stacking and van der Waals forces from the butyl chains. The nature of the π-stacking can be face-to-face or edge-to-face, and the strength of this interaction can be tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. rsc.org This ability to engineer intermolecular forces is a powerful tool in crystal engineering, allowing for the design of materials with specific packing motifs and properties. nih.gov

Exploration in Structure-Activity Relationship Studies through Chemical Design

The systematic modification of molecular structure to understand and control function is a cornerstone of chemical design. For this compound and its derivatives, this involves exploring how changes in the molecular framework affect their chemical interactions and the properties of the materials they form.

Design of Pyridine Derivatives for Targeted Chemical Interactions

The design of functional pyridine derivatives is a broad field with applications ranging from medicinal chemistry to materials science. mdpi.comnih.gov In the context of supramolecular chemistry, the design of 2-arylpyridine derivatives focuses on creating molecules with specific binding affinities and geometric properties to control their self-assembly into desired architectures. For example, by introducing hydrogen-bonding functionalities or additional coordination sites onto the this compound scaffold, one can create ligands with more complex and targeted interaction patterns.

The functionalization of the phenyl ring of 2-phenylpyridine derivatives has been shown to significantly impact the properties of the resulting metal complexes, such as their emission characteristics in organic light-emitting diodes (OLEDs). wikipedia.org This highlights the principle that even subtle changes to the ligand structure can have profound effects on the properties of the final material.

Systematic Structural Modifications to Investigate Molecular Functionality

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to determine which parts of the molecule are responsible for its chemical or biological activity. nih.gov In the context of materials science, this is often referred to as structure-property relationship studies. For this compound, such studies could involve:

Varying the length of the alkyl chain: Changing the butyl group to a methyl, ethyl, or longer alkyl chain would affect the solubility and the nature of the van der Waals interactions in the solid state.

Introducing substituents on the phenyl ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring would alter the electronic properties of the molecule, influencing its coordination chemistry and π-stacking interactions.

Modifying the pyridine ring: Adding substituents to the pyridine ring can change its basicity and steric properties, affecting its coordination to metal ions.

Through such systematic modifications, a deeper understanding of how the molecular structure of this compound derivatives dictates their function in supramolecular assemblies and advanced materials can be achieved.

The table below outlines potential structural modifications and their expected impact on molecular functionality.

Structural ModificationExpected Impact on Functionality
Altering alkyl chain length (R in 2-(4-R-phenyl)pyridine)Modifies solubility and solid-state packing
Adding electron-withdrawing groups to the phenyl ringAffects electronic properties, π-stacking, and coordination strength
Adding electron-donating groups to the phenyl ringAlters electronic properties and reactivity
Introducing substituents on the pyridine ringModifies basicity, steric hindrance, and coordination geometry

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Butylphenyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between pyridine derivatives and aryl halides. For optimization:

  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance cross-coupling efficiency.
  • Solvent systems : Polar aprotic solvents like DMF or THF improve solubility and reaction rates.
  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of side products.
  • HPLC/UPLC : Reverse-phase chromatography (C18 columns) with UV detection for purity assessment (>98%).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    • Quality control : Monitor by-products (e.g., dehalogenated intermediates) using TLC during synthesis .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Inert atmosphere (N₂) at room temperature to prevent degradation.
  • Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Approach :

  • Docking studies : Use software (AutoDock, Schrödinger) to predict binding affinity with target proteins (e.g., kinases).
  • QSAR models : Corolate substituent effects (e.g., alkyl chain length) with activity trends.
  • DFT calculations : Analyze electronic properties (HOMO/LUMO) to optimize charge distribution for receptor interactions .
    • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurity levels.
  • Resolution steps :

  • Reproducibility checks : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Aggregate data across studies to identify outliers or confounding factors.
  • Structural analogs : Test derivatives with controlled modifications (e.g., para-substituents) to isolate structure-activity relationships .

Q. How can researchers assess the environmental impact and biodegradability of this compound?

  • Ecotoxicity testing :

  • Aquatic toxicity : Use Daphnia magna or zebrafish embryos (OECD Test 202/203) to determine LC₅₀.
  • Soil mobility : Column leaching experiments to evaluate adsorption coefficients (Kd).
    • Degradation studies :
  • Photolysis : Expose to UV light and monitor degradation via LC-MS.
  • Microbial assays : Incubate with soil microbes and quantify residual compound via GC-MS .

Key Challenges and Future Directions

  • Toxicity data gaps : Limited acute/chronic toxicity data necessitate precautionary handling and further toxicokinetic studies .
  • Biological mechanism elucidation : Prioritize target identification via CRISPR screening or proteomics.
  • Green synthesis : Explore solvent-free or catalytic methods to reduce waste (e.g., microwave-assisted synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.